molecular formula C19H19NO2S B5143516 5-ethoxy-2-{[(2-phenylethyl)amino]methylene}-1-benzothiophen-3(2H)-one

5-ethoxy-2-{[(2-phenylethyl)amino]methylene}-1-benzothiophen-3(2H)-one

Cat. No. B5143516
M. Wt: 325.4 g/mol
InChI Key: ZSSUOBQIWVHJCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethoxy-2-{[(2-phenylethyl)amino]methylene}-1-benzothiophen-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EBIO and has been extensively studied for its biological and physiological effects.

Mechanism of Action

EBIO acts as a potassium channel opener, causing an increase in potassium ion efflux from cells. This results in membrane hyperpolarization and subsequent relaxation of smooth muscle cells, leading to vasodilation and increased blood flow. EBIO also modulates intracellular calcium levels, which can affect various cellular processes.
Biochemical and Physiological Effects:
EBIO has been shown to have significant effects on the cardiovascular system, including vasodilation and increased blood flow. It has also been shown to have anti-inflammatory and anti-cancer properties. In addition, EBIO has been used as a research tool to study the function of ion channels and the regulation of intracellular calcium levels.

Advantages and Limitations for Lab Experiments

EBIO has several advantages as a research tool, including its ability to modulate ion channels and intracellular calcium levels. However, it also has limitations, including its potential toxicity and the need for careful dosing and handling.

Future Directions

There are several future directions for research on EBIO. One area of interest is its potential use as a therapeutic agent for cardiovascular diseases and cancer. Another area of interest is its use as a research tool to study ion channel function and calcium signaling. Further studies are needed to fully understand the mechanisms of action and potential applications of EBIO.

Synthesis Methods

The synthesis of EBIO involves the reaction of 5-ethoxy-2-hydroxybenzaldehyde with 2-phenylethylamine in the presence of a catalyst. The resulting product is then subjected to a cyclization reaction to form the final product, 5-ethoxy-2-{[(2-phenylethyl)amino]methylene}-1-benzothiophen-3(2H)-one. This synthesis method has been optimized and can be easily scaled up for large-scale production.

Scientific Research Applications

EBIO has been extensively studied for its potential applications in various scientific fields. It has been shown to have significant effects on the cardiovascular system, including vasodilation and increased blood flow. EBIO has also been shown to have anti-inflammatory and anti-cancer properties. In addition, EBIO has been used as a research tool to study the function of ion channels and the regulation of intracellular calcium levels.

properties

IUPAC Name

5-ethoxy-2-(2-phenylethyliminomethyl)-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c1-2-22-15-8-9-17-16(12-15)19(21)18(23-17)13-20-11-10-14-6-4-3-5-7-14/h3-9,12-13,21H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSUOBQIWVHJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)SC(=C2O)C=NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-2-(2-phenylethyliminomethyl)-1-benzothiophen-3-ol

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